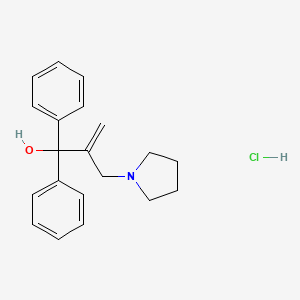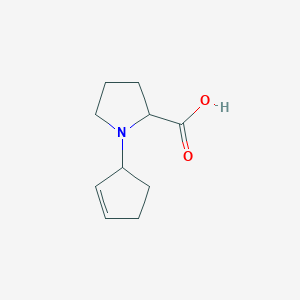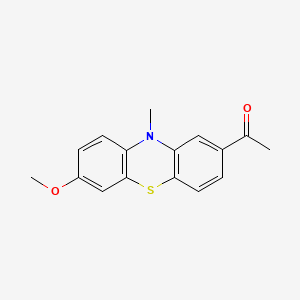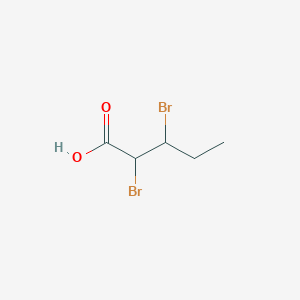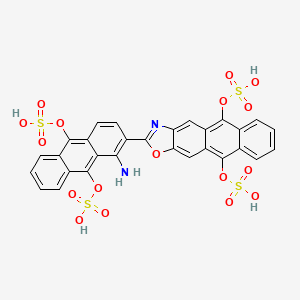![molecular formula C15H16INO B13733500 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide CAS No. 32353-56-3](/img/structure/B13733500.png)
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide is an organic compound known for its unique structural and chemical properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. The compound features a pyridinium core with a styryl group substituted at the 2-position, and an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in methanol at elevated temperatures (around 353 K) for several hours. The product is then recrystallized from a suitable solvent mixture, such as ethanol-water, to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinolinium derivatives.
Reduction: Ethyl-substituted pyridinium compounds.
Substitution: Various substituted pyridinium derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-m
Eigenschaften
CAS-Nummer |
32353-56-3 |
|---|---|
Molekularformel |
C15H16INO |
Molekulargewicht |
353.20 g/mol |
IUPAC-Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+; |
InChI-Schlüssel |
RVPMHFZVLYNLON-MLBSPLJJSA-M |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC.[I-] |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


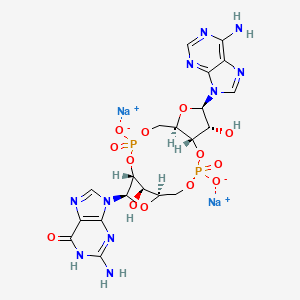

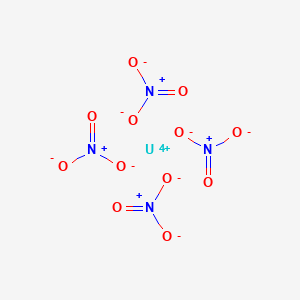
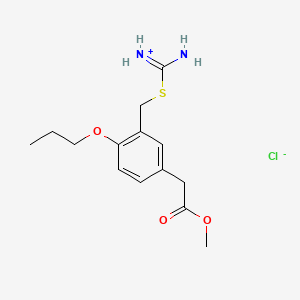
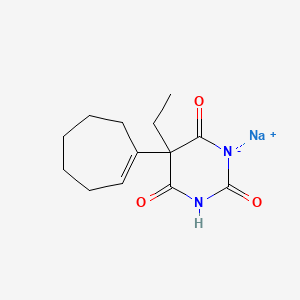
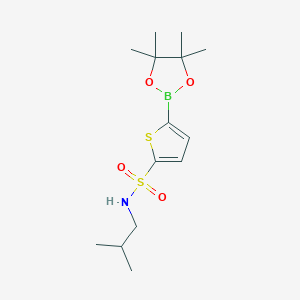
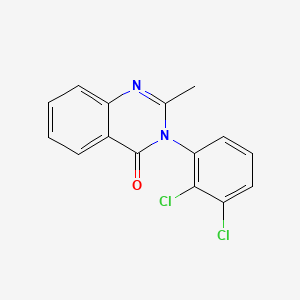

![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
